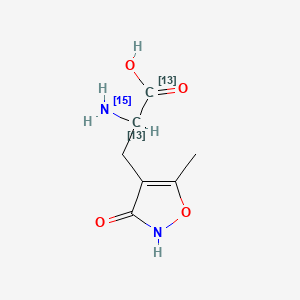

(R,S)-|A-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid-13C2,15N

Descripción general

Descripción

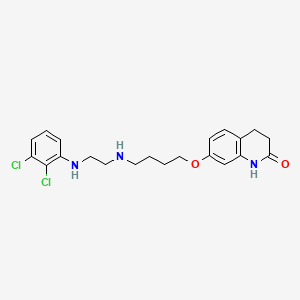

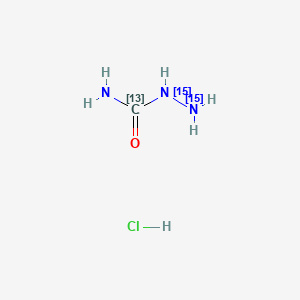

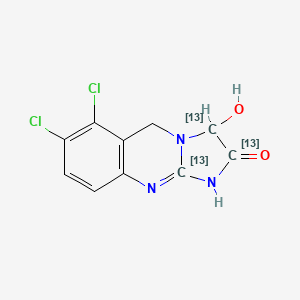

“(R,S)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid-13C2,15N” is a product used for proteomics research . It is also known by other synonyms such as “D,L-α-Amino-3-hydroxy-5-methylisoxazole-4-propionic Acid-13C2,15N” and "AMPA-13C2,15N" .

Physical And Chemical Properties Analysis

The molecular weight of “(R,S)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid-13C2,15N” is 189.14 . It appears as a brown to dark brown solid . It is very slightly soluble in water when heated .Aplicaciones Científicas De Investigación

Agonist and Antagonist Studies

(R,S)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) is extensively studied as an agonist at central glutamic acid receptors. Research by Lauridsen et al. (1985) focused on synthesizing AMPA analogues and testing their in vitro activity as agonists and antagonists at these receptors. They discovered that AMPA and some analogues act as agonists at a subtype of physiological glutamic acid receptors, suggesting their potential role in neurotransmission and receptor activation studies (Lauridsen, Honoré, & Krogsgaard‐Larsen, 1985).

Enantiomeric Resolution and Binding Affinity

Hansen et al. (1983) and Hansen et al. (1989) conducted studies on the enantiomeric resolution of AMPA, revealing insights into its binding affinity and enantioselective activities. Their work showed that different enantiomers of AMPA have varying degrees of efficacy in displacing racemic AMPA from binding sites on rat brain synaptic membranes, aligning with their excitatory potencies. This research contributes to understanding the structural-functional relationship of AMPA receptors (Hansen, Lauridsen, Nielsen, & Krogsgaard‐Larsen, 1983); (Hansen, Nielsen, Krogsgaard‐Larsen, Brehm, Nielsen, & Curtis, 1989).

Neuroprotective and Anticonvulsant Properties

AMPA's potential in neuroprotection and as an anticonvulsant is explored in several studies. Research by Canton et al. (2001) described the synthesis and properties of an AMPA antagonist, RPR 119990, demonstrating its efficacy in an animal model of amyotrophic lateral sclerosis, suggesting AMPA receptor antagonists' role in treating neurodegenerative diseases (Canton et al., 2001). Similarly, other studies have investigated AMPA receptor antagonists for their anticonvulsant effects, emphasizing AMPA receptors' involvement in seizure disorders and potential therapeutic applications (De Sarro, Gitto, Russo, Ferreri Ibbadu, Barreca, De Luca, & Chimirri, 2005).

Synaptic Plasticity and Neurotransmission

AMPA receptors are crucial in synaptic plasticity and neurotransmission. Gomes et al. (2003) reviewed the dynamic regulation of AMPA receptors, highlighting their role in synaptic plasticity and the impact of protein phosphorylation on their activity and synaptic localization. This research provides insights into the mechanisms underlying fast excitatory responses in the central nervous system (Gomes, Correia, Carvalho, & Duarte, 2003).

Mecanismo De Acción

Target of Action

The compound, also known as (R,S)-alpha-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid-13C2,15N, is a derivative of oxazole . Oxazole derivatives have been found to have a wide spectrum of biological activities, which has led researchers to synthesize various oxazole derivatives and screen them for their various biological activities . .

Mode of Action

The mode of action of oxazole derivatives can vary depending on the specific derivative and its substitution pattern . These compounds have been found to exhibit various biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities

Biochemical Pathways

Oxazole derivatives can affect various biochemical pathways due to their wide range of biological activities . .

Result of Action

The result of the compound’s action would depend on its specific biological activity. Oxazole derivatives have been found to exhibit a wide range of biological activities . .

Propiedades

IUPAC Name |

2-(15N)azanyl-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)(1,2-13C2)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4/c1-3-4(6(10)9-13-3)2-5(8)7(11)12/h5H,2,8H2,1H3,(H,9,10)(H,11,12)/i5+1,7+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDAMDVQRQNNHZ-QIOHBQFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NO1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)NO1)C[13CH]([13C](=O)O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R,S)-|A-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid-13C2,15N | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.